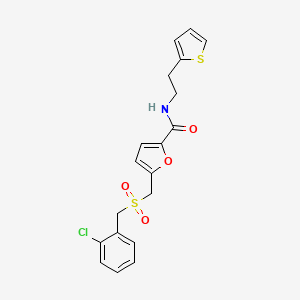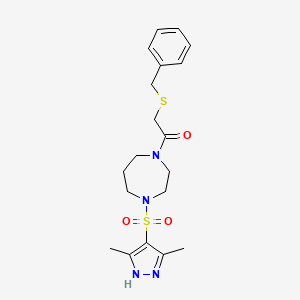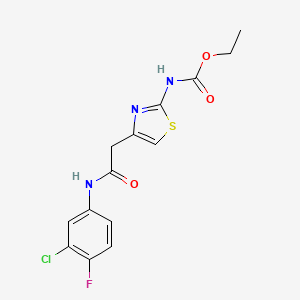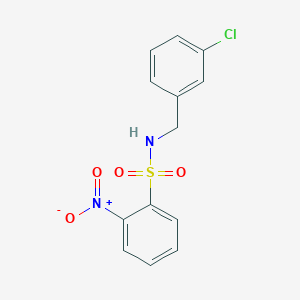![molecular formula C19H17N3O2S B2515273 2-[2-(1-naphthyloxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide CAS No. 370563-15-8](/img/structure/B2515273.png)
2-[2-(1-naphthyloxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-[2-(1-naphthyloxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide" is a hydrazinecarbothioamide derivative, which is a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. These compounds are characterized by the presence of a hydrazinecarbothioamide moiety, which can interact with various biological targets. The naphthyl group attached to this core structure may confer additional physicochemical properties and influence the compound's reactivity and biological activity .
Synthesis Analysis
The synthesis of hydrazinecarbothioamide derivatives typically involves the condensation of hydrazine with an appropriate isothiocyanate or by reacting hydrazine with a carbonyl compound followed by the addition of a thiosemicarbazide. In the case of the compound , it is likely synthesized by a similar method, such as the condensation of a naphthyl-containing ketone with thiosemicarbazide. The synthesis process is often carried out in solvents like ethanol or 2-propanol and may involve the use of catalysts like glacial acetic acid to facilitate the reaction .
Molecular Structure Analysis
The molecular structure of hydrazinecarbothioamide derivatives is characterized by the presence of a hydrazine group (-NH-NH2) linked to a thiocarboxamide moiety (-CS-NH2). The naphthyl group in the compound provides an aromatic system that can participate in π-π interactions and may influence the electronic distribution within the molecule. The molecular modeling and atomic charges of heteroatoms in these compounds can be investigated using computational chemistry software, which can provide insights into their reactivity and interaction with biological targets .
Chemical Reactions Analysis
Hydrazinecarbothioamide derivatives can undergo various chemical reactions, including coupling reactions, condensation with aldehydes, and interactions with electron-accepting compounds. These reactions can lead to the formation of a variety of heterocyclic compounds, such as benzindazoles, naphthothiazoles, triazoles, oxadiazoles, and thiadiazoles. The reactivity of these compounds is influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the electron density on the hydrazinecarbothioamide moiety and thus its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazinecarbothioamide derivatives are influenced by their molecular structure. These compounds typically exhibit good solubility in common organic solvents and may show varying degrees of solubility in water depending on the substituents present. The presence of aromatic groups like the naphthyl moiety can increase the compound's hydrophobic character. Spectroscopic methods such as NMR and FTIR are commonly used to characterize these compounds and confirm their purity and structure. Additionally, these compounds can be screened for biological activities, such as anticonvulsant activity, and their toxicity can be evaluated in relevant models .
Aplicaciones Científicas De Investigación
Fluorescent Probes and Sensors
The compound has been explored as a fluorescent sensor, particularly for detecting Fe(III) ions in aqueous solutions. The sensor exhibits good selectivity for Fe(III) over other cations, making it useful in biological and environmental contexts (Casanueva Marenco et al., 2012). Another study used a structurally simple derivative of the compound as a colorimetric and fluorescent sensor for F− and Cu2+/Hg2+ ions. The derivative demonstrated selective recognition of F− ions through a color change and was an excellent fluorescence chemosensor for Cu2+ ions (Udhayakumari & Velmathi, 2015).
Synthesis of Derivatives and Complexes
Research has focused on synthesizing various derivatives of the compound, demonstrating its versatility in chemical synthesis. For instance, reactions with hydrazonoyl halides or compounds with an activated double bond yielded new thiazole and pyrimidine derivatives (Gomha & Badrey, 2013). Additionally, the synthesis of heteroleptic oxovanadium(IV) complexes involving the compound revealed potential antioxidant and antidiabetic activities, highlighting its utility in medicinal chemistry (Bharathi et al., 2020).
Anticonvulsant and Antimicrobial Activities
The compound and its derivatives have shown promising biological activities. N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothioamides, a derivative, exhibited anticonvulsant activity and neurotoxicity in several seizure models (Tripathi et al., 2012). Furthermore, new compounds synthesized from hydrazinecarbothioamide and 1,2,4-triazole showed notable antioxidant activity, with some derivatives particularly effective against Gram-positive pathogens (Bărbuceanu et al., 2014).
Propiedades
IUPAC Name |
1-[(2-naphthalen-1-yloxyacetyl)amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-18(21-22-19(25)20-15-9-2-1-3-10-15)13-24-17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,21,23)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUYCJRPGAIAJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)COC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1-naphthyloxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-acetylphenyl)acetamide](/img/structure/B2515195.png)








![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2515209.png)
![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2515210.png)
